2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate
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Overview
Description
“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” is a synthetic organic compound that belongs to the class of azetidines and oxadiazoles
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the introduction of the ethanone and oxalate groups. Common reagents used in these reactions include benzyl bromide, hydrazine hydrate, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,2,4-oxadiazole derivatives: Known for their antimicrobial properties.
Azetidine derivatives: Studied for their potential in medicinal chemistry.
Chlorophenyl ethanone derivatives: Investigated for their biological activities.
Uniqueness
“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-chlorophenyl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2.C2H2O4/c21-17-8-6-15(7-9-17)18(25)13-24-11-16(12-24)20-22-19(23-26-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBRGNOKCYMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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